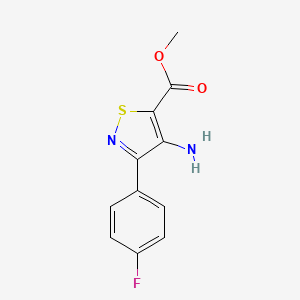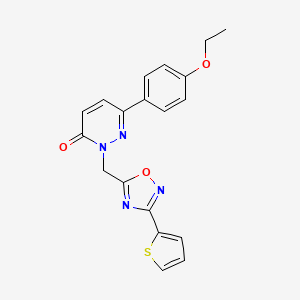
6-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, an oxadiazole ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridazine ring, oxadiazole ring, and thiophene ring are all heterocyclic structures, which means they contain atoms of at least two different elements .Applications De Recherche Scientifique
Computational and Pharmacological Potential This compound is related to a class of heterocyclic derivatives that have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives of 1,3,4-oxadiazole and pyrazole, compounds with structural similarities, have been studied for their binding against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies reveal moderate inhibitory effects, highlighting the compound's relevance in exploring therapeutic potentials (Faheem, 2018).
Antimicrobial Activities The compound's structural framework is related to various synthesized derivatives that have been tested for antimicrobial activities. For example, thiazoles and their fused derivatives with antimicrobial activities were developed through reactions involving ethoxycarbonyl components, suggesting that similar compounds might exhibit antimicrobial properties against a range of bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer and Drug Delivery Systems Pyridazinone derivatives have been evaluated for their potential in cancer treatment and as components in drug delivery systems. An efficient injectable formulation using block copolymer micelles for hydrophobic antitumor candidate-pyridazinone derivatives, for instance, showcases the adaptability of such compounds in enhancing drug delivery and pharmacokinetic profiles, as well as their anticancer activity in vivo (Jin et al., 2015).
Analgesic and Anti-inflammatory Activity Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been identified as promising anti-inflammatory agents without acute gastrotoxicity, showcasing the therapeutic potential of pyridazinone derivatives in treating inflammation while minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Szandruk-Bender et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-25-14-7-5-13(6-8-14)15-9-10-18(24)23(21-15)12-17-20-19(22-26-17)16-4-3-11-27-16/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXCTMGSPAVPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)
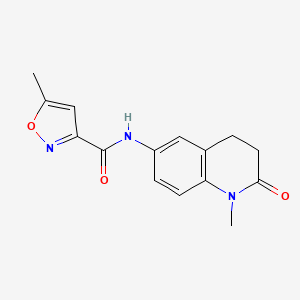
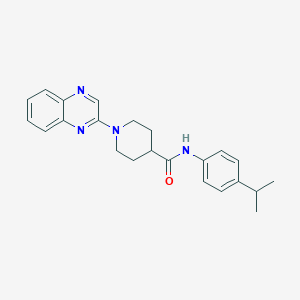
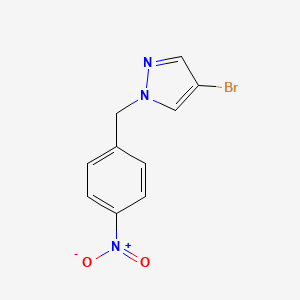
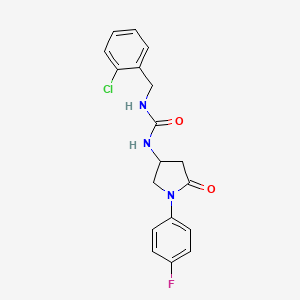
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
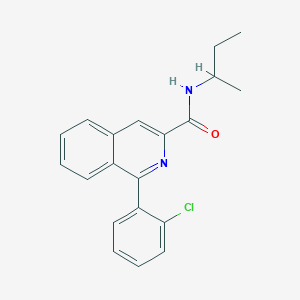
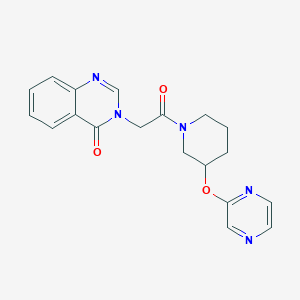
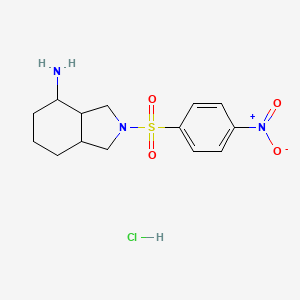
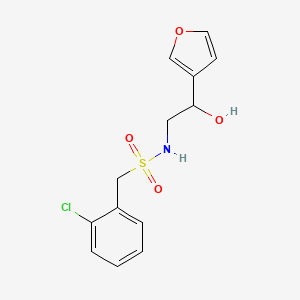
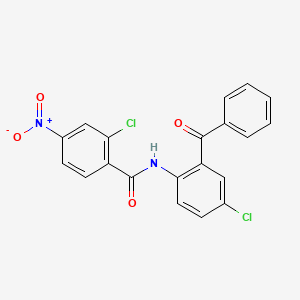
![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)
